

L-10503: A Technical Overview of a Novel Non-Hormonal Antifertility Agent

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-10503, identified as 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole[5,1-a]isoquinoline, is a pioneering non-hormonal, non-prostaglandin antifertility compound.[1] Discovered in the 1970s, its primary mechanism of action involves the termination of pregnancy after the blastocyst has implanted in the uterus. This is achieved through the targeted inhibition of prostaglandin (PG) metabolism, without affecting PG synthesis.[1][2] This document provides a comprehensive guide to the discovery, mechanism of action, and known biological effects of **L-10503**, based on the available scientific literature.

Discovery and Core Compound Details

L-10503 was first described in a 1977 publication by Lerner et al. as a novel antifertility agent. [3] Its chemical structure is 2-(3-methoxyphenyl)-5,6-dihydro-s-triazole[5,1-a]isoquinoline.[1]

Table 1: Compound Identification



Parameter	Value
Compound Name	L-10503
Chemical Name	2-(3-methoxyphenyl)-5,6-dihydro-s-triazole[5,1-a]isoquinoline
Compound Type	Non-hormonal, non-prostaglandin antifertility agent
CAS Number	Not available in the searched literature

Synthesis

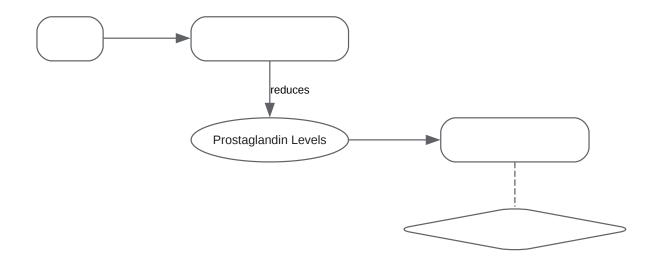
Detailed experimental protocols for the synthesis of **L-10503** are not readily available in the public domain. The primary research article from 1977 is not widely accessible in its full text.

Mechanism of Action & Signaling Pathway

L-10503 exerts its antifertility effects by inhibiting the metabolic breakdown of prostaglandins. This leads to an accumulation of prostaglandins in key reproductive tissues, disrupting the finely tuned processes required for maintaining pregnancy.

A study in rats demonstrated that administering **L-10503** on day 9 of gestation led to a significant reduction in prostaglandin metabolism in the placenta, uterus, and lungs.[1][2] Notably, the synthesis of prostaglandins was not affected by the compound.[1] This targeted inhibition of PG metabolism is the key to its biological activity.





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Caption: Signaling pathway of L-10503's antifertility action.

Experimental Protocols

While the full experimental details from the original studies are not available, the abstracts indicate the following methodologies were employed:

In Vivo Studies in Pregnant Rats

- Animal Model: Pregnant rats were used to assess the in vivo effects of L-10503.
- Dosing Regimen: The compound was administered on specific days of gestation, including day 9, 13, and 15.[1]
- Tissue Collection: Placenta, uterus, and lungs were collected for analysis.[1]
- Prostaglandin Metabolism Assay: The ability of tissue homogenates to metabolize radiolabeled prostaglandins (e.g., [3H]-PGF2α or [3H]-PGE1) was measured.[2]
- Prostaglandin Synthesis Assay: The synthesis of prostaglandins in the collected tissues was also quantified.[1]

Deciduoma Studies in Rats



 The effect of L-10503 on prostaglandin synthesis and metabolism was also investigated in rat deciduoma models.



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Caption: Experimental workflow for in vivo studies of L-10503.

Quantitative Data

The available literature does not provide specific quantitative data such as IC50 values or percentage inhibition in a tabular format. The primary finding reported is a reduction in prostaglandin metabolism in the specified tissues.[1][2]

Conclusion and Future Directions

L-10503 represents an early and significant development in the search for non-hormonal contraceptives. Its unique mechanism of targeting prostaglandin metabolism, rather than synthesis or hormonal pathways, sets it apart. While the historical nature of the research limits the availability of detailed modern experimental data, the foundational discovery highlights a promising avenue for the development of novel antifertility agents. Further research to synthesize and re-evaluate **L-10503** and its analogs using contemporary drug discovery platforms could unveil new therapeutic opportunities in reproductive health.

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References



- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
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